molecular formula C20H18FNO2 B5394634 4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide

4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide

Cat. No. B5394634
M. Wt: 323.4 g/mol
InChI Key: GYPWCPBFYUKTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide, also known as GW501516, is a synthetic drug that is classified as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). This chemical compound is widely used in scientific research for its potential applications in various fields, including medicine, biology, and sports science.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide is primarily mediated through its interaction with PPARδ. PPARδ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, 4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide can increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can increase fatty acid oxidation, reduce lipid accumulation, and improve insulin sensitivity in various cell types, including adipocytes, myocytes, and hepatocytes. In vivo studies have demonstrated that 4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide can improve glucose tolerance, reduce adiposity, and increase endurance capacity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide in lab experiments is its high specificity and selectivity for PPARδ. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the biological functions of PPARδ. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the use of 4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide in scientific research. One potential direction is the development of novel PPARδ agonists with improved efficacy and safety profiles. Another direction is the investigation of the potential therapeutic effects of this compound in human clinical trials. Additionally, the use of 4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide in combination with other drugs or therapies may also be explored for its potential synergistic effects. Overall, the future directions for the use of this compound in scientific research are promising and may lead to the development of novel therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide involves several steps. The first step is the preparation of 4-fluoro-1-naphthoic acid, which is achieved by reacting 4-fluoronaphthalene with potassium permanganate and sodium hydroxide. The second step is the preparation of 2-isopropoxybenzene, which is obtained by reacting isopropyl bromide with sodium methoxide. The final step is the coupling of 4-fluoro-1-naphthoic acid with 2-isopropoxybenzene using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Scientific Research Applications

4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide has been extensively used in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine, where it is being studied for its potential therapeutic effects on metabolic disorders, such as obesity, diabetes, and dyslipidemia. In addition, 4-fluoro-N-(2-isopropoxyphenyl)-1-naphthamide is also being investigated for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

4-fluoro-N-(2-propan-2-yloxyphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c1-13(2)24-19-10-6-5-9-18(19)22-20(23)16-11-12-17(21)15-8-4-3-7-14(15)16/h3-13H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPWCPBFYUKTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C3=CC=CC=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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